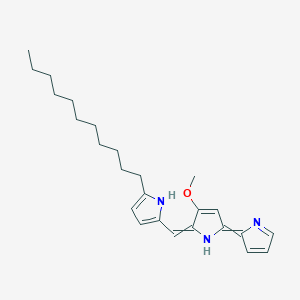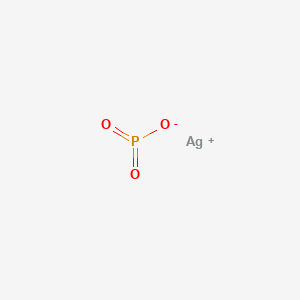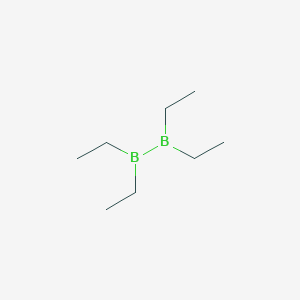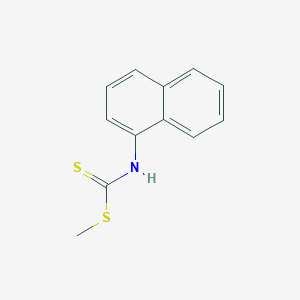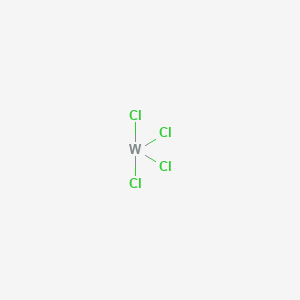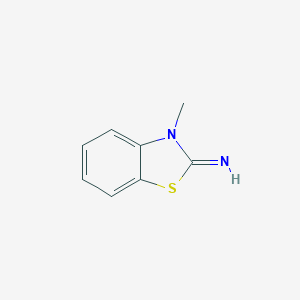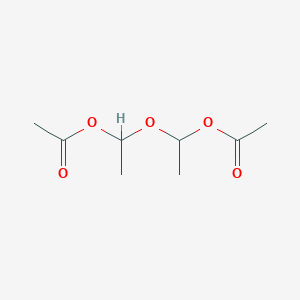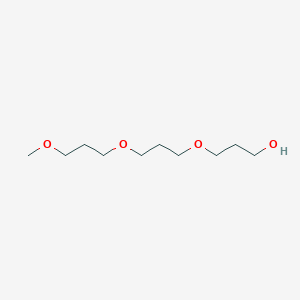
Nickel potassium fluoride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Nickel potassium fluoride is a chemical compound composed of nickel, potassium, and fluoride ions. It is known for its unique properties and applications in various fields, including chemistry and materials science. This compound is often used in research and industrial processes due to its stability and reactivity.
準備方法
Synthetic Routes and Reaction Conditions: Nickel potassium fluoride can be synthesized through various methods. One common approach involves the reaction of nickel(II) fluoride with potassium fluoride. The reaction typically occurs in a molten state, where nickel(II) fluoride reacts with potassium fluoride to form potassium trifluoronickelate and potassium tetrafluoronickelate .
Industrial Production Methods: In industrial settings, this compound is produced using high-temperature reactions. The process involves heating nickel(II) fluoride and potassium fluoride in a controlled environment to ensure the formation of the desired compound. The reaction conditions, such as temperature and pressure, are carefully monitored to achieve high purity and yield.
化学反応の分析
Types of Reactions: Nickel potassium fluoride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. For example, it can react with halogens to form corresponding dihalides .
Common Reagents and Conditions:
Reduction: Reduction reactions typically involve the use of reducing agents like hydrogen gas.
Substitution: Substitution reactions can occur with halogens, where nickel reacts with chlorine, bromine, or iodine to form nickel dihalides.
Major Products: The major products formed from these reactions include nickel dihalides, nickel(III) compounds, and various nickel complexes depending on the reaction conditions and reagents used.
科学的研究の応用
Nickel potassium fluoride has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various chemical reactions, including fluorination processes.
Materials Science: Due to its stability and reactivity, it is used in the synthesis of advanced materials and nanomaterials.
Biology and Medicine:
Industry: It is used in industrial processes such as electroplating and the production of specialized coatings.
作用機序
The mechanism of action of nickel potassium fluoride involves its ability to form stable complexes with various ions and molecules. This property makes it an effective catalyst in chemical reactions. The compound’s molecular targets and pathways include interactions with halogens and other reactive species, facilitating the formation of desired products through controlled reactions .
類似化合物との比較
Nickel potassium fluoride can be compared with other similar compounds, such as:
Nickel(II) fluoride: Similar in composition but lacks the potassium ion, making it less versatile in certain applications.
Potassium fluoride: While it shares the potassium ion, it does not have the same catalytic properties as this compound.
Nickel dihalides: These compounds, such as nickel chloride and nickel bromide, have similar reactivity but differ in their specific applications and properties.
This compound stands out due to its unique combination of nickel and potassium ions, which enhances its stability and reactivity in various chemical processes.
特性
IUPAC Name |
potassium;nickel(2+);trifluoride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3FH.K.Ni/h3*1H;;/q;;;+1;+2/p-3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFHFDGDZKAYMPS-UHFFFAOYSA-K |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[F-].[F-].[F-].[K+].[Ni+2] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
F3KNi |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30648479 |
Source


|
| Record name | Potassium;nickel(2+);trifluoride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30648479 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.787 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13845-06-2 |
Source


|
| Record name | Potassium;nickel(2+);trifluoride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30648479 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
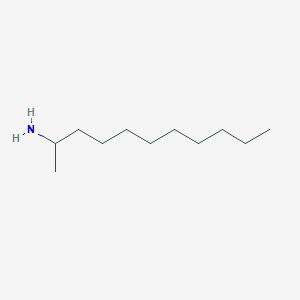
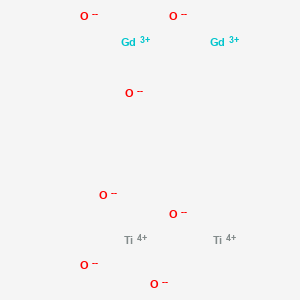
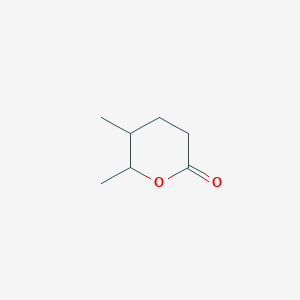
![n-[2-(Diethylamino)ethyl]acrylamide](/img/structure/B82304.png)

